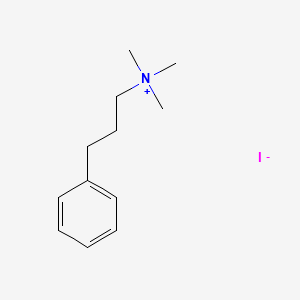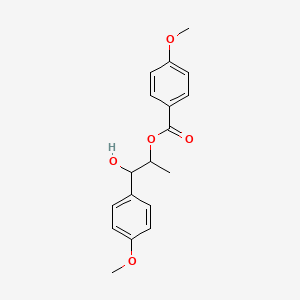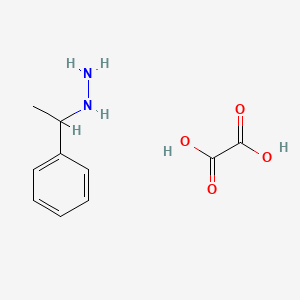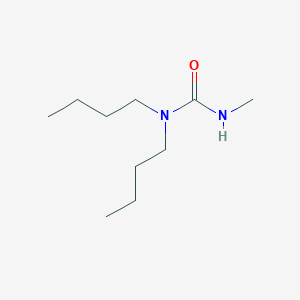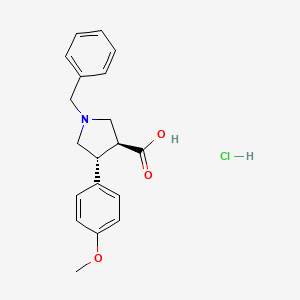
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with urea under acidic or basic conditions to yield the desired pyrimidinedione.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-phenyl-2,4(1H,3H)-pyrimidinedione
- 1-benzyl-3-phenyl-2,4-dihydropyrimidine
- 1-benzyl-3-phenyl-2,4-pyrimidinedione
Uniqueness
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
21575-64-4 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-benzyl-3-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-12-18(13-14-7-3-1-4-8-14)17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
JUUNERSMSBAWFF-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Key on ui other cas no. |
21575-64-4 |
solubility |
42 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




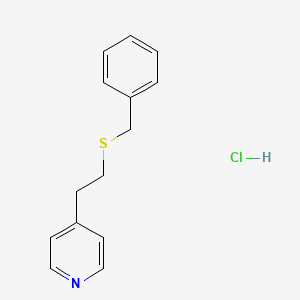
![Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, cis-](/img/structure/B1654166.png)
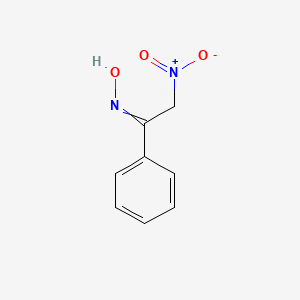

![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline](/img/structure/B1654171.png)
![D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid](/img/structure/B1654172.png)
